molecular formula C23H15BrFN3O4 B5597899 3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate

3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate

Cat. No. B5597899
M. Wt: 496.3 g/mol
InChI Key: NWUDFUQEROSSRQ-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and development of complex organic compounds, such as "3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate," often involve detailed analysis of their synthesis, molecular structure, chemical reactions, and properties. These compounds are typically of interest for their potential applications in various fields, including materials science, pharmacology, and organic electronics, although our focus will exclude drug usage and associated dosages or side effects.

Synthesis Analysis

Synthesis of complex organic molecules like the one often involves multi-step reactions, starting from simple precursors. For example, thiourea derivatives have been synthesized through reactions involving isothiocyanates and anilines in dry acetonitrile, yielding good results (Saeed, Erben, Shaheen, & Flörke, 2011). Similarly, compounds with specific fluorine and bromine substitutions can be synthesized via condensation, reduction, and cyclization reactions from basic materials like phthalic anhydride and orthofluorophenyl acetic acid, showcasing the versatility of synthetic strategies available for constructing complex molecules (Wen, 2006).

Scientific Research Applications

Anaerobic Transformation of Phenolic Compounds

Research into the anaerobic transformation of phenol to benzoate via para-carboxylation provides insights into the microbial degradation pathways of phenolic compounds, which could be relevant for environmental bioremediation processes. The study demonstrates how fluorinated analogues, such as 2-fluorophenol and 3-fluorophenol, can be used to elucidate the mechanism of transformation, highlighting the role of microbial consortia in the degradation of aromatic pollutants (Genthner, Townsend, & Chapman, 1989).

Biodegradation of Halogenated Diphenyl Ethers

The biodegradation of diphenyl ether and its monohalogenated derivatives by specific bacterial strains such as Sphingomonas sp. illustrates the microbial capacity to utilize complex organic compounds as carbon and energy sources. This research is significant for understanding the environmental fate of synthetic organic compounds and for developing bioremediation strategies to address pollution (Schmidt et al., 1992).

Synthesis and Characterization of Vanadium(V) Oxo Complexes

The synthesis and crystal structures of benzohydroxamate-coordinated vanadium(V) oxo complexes with aroylhydrazone ligands demonstrate the chemical versatility and potential catalytic applications of vanadium complexes. Such research contributes to the broader field of coordination chemistry and its implications for catalysis, material science, and medicinal chemistry (Qian et al., 2015).

properties

IUPAC Name

[3-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3O4/c24-18-7-8-21(17(10-18)12-26)31-14-22(29)28-27-13-15-3-1-6-20(9-15)32-23(30)16-4-2-5-19(25)11-16/h1-11,13H,14H2,(H,28,29)/b27-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUDFUQEROSSRQ-UVHMKAGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)COC3=C(C=C(C=C3)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.